molecular formula C12H12N2O3S B8301093 3-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno-[2,3-d]pyrimidine-2-carboxylic Acid

3-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno-[2,3-d]pyrimidine-2-carboxylic Acid

Cat. No.: B8301093
M. Wt: 264.30 g/mol
InChI Key: QOMMAUXKELAZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno-[2,3-d]pyrimidine-2-carboxylic Acid is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-triene-5-carboxylic acid

InChI

InChI=1S/C12H12N2O3S/c1-6-8-10(18-9(6)12(16)17)13-7-4-2-3-5-14(7)11(8)15/h2-5H2,1H3,(H,16,17)

InChI Key

QOMMAUXKELAZPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CCCCC3=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

75 Milligrams of ethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-6-carboxylate was suspended in a liquid mixture of 0.5 mL of ethanol, 1 mL of water and 1 mL of 1N aqueous sodium hydroxide solution, and stirred at about 100° C. for 2 hours. Thereafter 0.35 mL of 3N hydrochloric acid was added to the reaction mixture, to adjust the pH to 5. Distilling the mixture under reduced pressure, adequate amounts of chloroform and methanol were added to the residue to precipitate inorganic salts. The precipitated inorganic salts were removed by filtration and the filtrate was condensed under reduced pressure. Solidifying the residue by addition of hexane, 50 mg (74%) of the title compound was obtained.
Name
ethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74%

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